molecular formula C9H9BrO2 B1526012 3-(4-Bromophenyl)oxetan-3-OL CAS No. 1093878-32-0

3-(4-Bromophenyl)oxetan-3-OL

Cat. No. B1526012
M. Wt: 229.07 g/mol
InChI Key: KNQDDTUCGFNECR-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)oxetan-3-OL” is a chemical compound with the IUPAC name 3-(4-bromophenyl)-3-oxetanol . It has a molecular weight of 229.07 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)oxetan-3-OL” is 1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 . This indicates that the compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)oxetan-3-OL” is a powder with a molecular weight of 229.07 . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Bioisosteric Applications

Oxetanes, including compounds like 3-(4-Bromophenyl)oxetan-3-ol, have been evaluated as bioisosteres for the carboxylic acid functional group. The oxetane ring, acting as an isostere of the carbonyl moiety, presents a novel approach to modulating physicochemical properties in medicinal chemistry. This has been explored through the synthesis and evaluation of various model compounds, including derivatives of ibuprofen, to assess their potential as carboxylic acid replacements and their efficacy in inhibiting eicosanoid biosynthesis (Lassalas et al., 2017).

Structural and Synthetic Insights

The incorporation of an oxetane ring, such as in 3-(4-Bromophenyl)oxetan-3-ol, can significantly alter a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference. This alteration is particularly evident when oxetanes replace gem-dimethyl or carbonyl groups, leading to increased solubility and reduced metabolic degradation. Oxetanes also introduce conformational biases, favoring synclinal arrangements in aliphatic chains, which can be advantageous in drug design (Wuitschik et al., 2010).

Modulation of Physicochemical Properties

The unique structural features of oxetanes, as exemplified by 3-(4-Bromophenyl)oxetan-3-ol, offer novel strategies for modulating the physicochemical properties of small molecules. Their application in protein modification demonstrates the potential for oxetanes to serve as novel handles or linkers in therapeutic proteins and peptides, improving their physicochemical and biological properties. This approach could pave the way for the development of next-generation peptide/protein therapeutics (Boutureira et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

3-(4-bromophenyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQDDTUCGFNECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)oxetan-3-OL

CAS RN

1093878-32-0
Record name 3-(4-bromophenyl)oxetan-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,4-Dibromobenzene (2 g, 8.48 mmol) was taken up in THF (35 mL) and cooled to −78° C. before adding n-BuLi (3.39 mL, 8.48 mmol) dropwise. After stirring at −78° C. for 30 minutes, oxetan-3-one (0.611 g, 8.48 mmol) was added and the reaction was warmed to room temperature for 1 hour at which time water and saturated NH4Cl were added and the products were extracted into EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by flash silica gel column chromatography (6-50% EtOAc-hexanes) gave the title compound as a white solid.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

n-Butyllithium (1.6 mol/L in hexanes, 1.33 mL) was added to a solution of 1,4-dibromobenzene (0.50 g) in tetrahydrofuran (5 mL) cooled to −78° C. The solution was stirred at this temperature for 30 min prior to the dropwise addition of 3-oxetanone (0.15 g) dissolved in tetrahydrofuran (2 mL). The solution was warmed in the cooling bath to room temperature overnight. Aqueous NH4Cl solution was then added and the resulting mixture was extracted with ethyl acetate. The combined extracts were dried (Na2SO4) and the solvent was evaporated. The residue was purified by HPLC on reversed phase (acetonitrile/water) to give the title compound. Yield: 0.19 g (39% of theory); Mass spectrum (ESI−): m/z=273/275 (Br) [M+HCOO]−.
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Synthesis routes and methods IV

Procedure details

1-Bromo-4-iodobenzene (0.65 g, 2.3 mmol, Lancaster) was stirred in pentane (7 mL) and then n-BuLi (1.6 M in hexane, 1.4 mL, 2.3 mmol) was added dropwise at rt. The mixture was and the stirred for 1 h. A white precipitate formed and the precipitate was allowed to settled. The pentane was removed by pipette. The mixture was diluted with pentane (7 mL) back up to the original volume. The mixture was then added to a solution of 3-oxetanone (0.315 g, 4.37 mmol) in THF (7 mL) that was cooled in an ice bath. The mixture was then allowed to come to rt and stirred for about 2 h. The mixture was quenched by the addition of saturated NH4Cl (10 mL) and allowed to stir overnight. EtOAc (15 mL) was added and the layers separated. The aqueous layer was then extracted with EtOAc (5 mL). The combined organic layers were washed with brine (5 mL), dried over MgSO4, filtered, and concentrated in vacuo. The solid was purified by flash column chromatography (40 g Silicycle™ column) eluting with 20-50% EtOAc/heptane. The solid was recrystallized by dissolving in a mixture of heptane and DCM and concentrating under reduced pressure until a precipitate had formed. The solid was collected by filtration and washed with heptane (10 mL) to provide 3-(4-bromophenyl)oxetan-3-ol (0.333 g, 63%): 1H NMR (400 MHz, DMSO) δ 7.65-7.43 (m, 4H), 6.42 (s, 1H), 4.68 (dd, J=50.6, 6.8, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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